Home > Products > Screening Compounds P16986 > Vernakalant-d6 (hydrochloride)
Vernakalant-d6 (hydrochloride) -

Vernakalant-d6 (hydrochloride)

Catalog Number: EVT-12561981
CAS Number:
Molecular Formula: C20H32ClNO4
Molecular Weight: 392.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vernakalant-d6 (hydrochloride) is a deuterated form of vernakalant, an antiarrhythmic medication primarily used for the rapid conversion of atrial fibrillation to sinus rhythm. Vernakalant was developed by Cardiome Pharma and is marketed under the brand name Brinavess. It is classified as a small molecule and falls under the category of Class III antiarrhythmic agents. The drug was approved for use in the European Union in September 2010 and in Canada in April 2017, but it remains investigational in the United States, having faced previous rejections by the Food and Drug Administration in 2008 and 2019 .

Source and Classification

Vernakalant-d6 is synthesized from vernakalant, which is a derivative of phenolic compounds. It belongs to the class of organic compounds known as tyrosols and their derivatives, characterized by a hydroxyethyl group attached to a phenol structure. Specifically, it is classified as a benzene derivative and a cardiac therapy agent . The compound's chemical formula is C20_{20}H32_{32}ClNO4_{4}, with a molecular weight of approximately 385.93 g/mol for its hydrochloride form .

Synthesis Analysis

The synthesis of vernakalant-d6 involves deuteration processes that replace hydrogen atoms with deuterium, enhancing its stability and altering its pharmacokinetic properties. While specific synthesis methods for vernakalant-d6 are not extensively documented, the general approach involves using deuterated reagents during the synthesis of vernakalant. This typically includes:

  • Deuteration: Utilizing deuterated solvents or reagents to introduce deuterium into the molecular structure.
  • Purification: Techniques such as chromatography may be employed to isolate and purify the final product from by-products.

The technical details of these processes can vary based on laboratory protocols but generally focus on maintaining the integrity of the compound while enhancing its isotopic labeling for research purposes.

Molecular Structure Analysis

Vernakalant-d6 has a complex molecular structure with three asymmetric carbon atoms, allowing for multiple stereoisomers. The active pharmaceutical ingredient contains both a pyrrolidine ring and an ether linkage, contributing to its pharmacological activity. The structural formula can be represented as follows:

  • Chemical Formula: C20_{20}H32_{32}ClNO4_{4}
  • Molecular Weight: Approximately 385.93 g/mol
  • Stereochemistry: The marketed formulation contains primarily the RRR stereoisomer, which is pharmacologically active .
Chemical Reactions Analysis

Vernakalant-d6 undergoes various chemical reactions primarily involving metabolic pathways in the body:

  • Metabolism: In extensive metabolizers (normal CYP2D6 function), vernakalant is primarily metabolized through O-demethylation via cytochrome P450 2D6 enzymes. In poor metabolizers, glucuronidation becomes the main pathway .
  • Elimination: The drug is eliminated mainly through renal excretion, with an elimination half-life ranging from 3 to 5.5 hours depending on metabolic status .

These reactions are crucial for understanding both the therapeutic efficacy and potential drug interactions associated with vernakalant-d6.

Mechanism of Action

Vernakalant acts by selectively blocking potassium and sodium ion channels involved in atrial action potentials:

  • Potassium Channel Blockade: It inhibits potassium currents that are specifically expressed in atrial tissue, leading to atrial repolarization effects.
  • Sodium Channel Blockade: The drug's affinity for sodium channels increases at higher heart rates, making it effective during episodes of atrial fibrillation.
  • Atrial Selectivity: This selectivity minimizes side effects commonly associated with other antiarrhythmic agents, such as significant QT prolongation .

This mechanism allows for rapid conversion of atrial fibrillation while maintaining patient safety.

Physical and Chemical Properties Analysis

Vernakalant-d6 exhibits several notable physical and chemical properties:

  • Solubility: Highly water-soluble due to its hydrochloride form.
  • Protein Binding: Low protein binding (53–56% free in serum), which influences its pharmacokinetics.
  • Stability: Deuteration enhances metabolic stability compared to non-deuterated forms.

These properties are significant when considering dosing strategies and potential interactions with other medications .

Applications

Vernakalant-d6 has several scientific applications:

  • Clinical Research: Its use in pharmacokinetic studies helps understand drug metabolism variations among different populations (e.g., extensive vs. poor metabolizers).
  • Therapeutic Use: As an antiarrhythmic agent, it is utilized in acute settings for patients experiencing atrial fibrillation.
  • Drug Development: Investigating deuterated compounds like vernakalant-d6 can lead to advancements in drug formulation strategies aimed at improving efficacy and reducing side effects.

Properties

Product Name

Vernakalant-d6 (hydrochloride)

IUPAC Name

(3R)-1-[(1R,2R)-2-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride

Molecular Formula

C20H32ClNO4

Molecular Weight

392.0 g/mol

InChI

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1/i1D3,2D3;

InChI Key

JMHYCBFEEFHTMK-HSBRQERUSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC([2H])([2H])[2H].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.